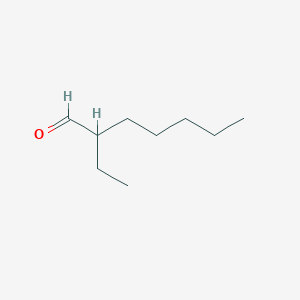Heptanal, ethyl-
CAS No.: 104049-84-5
Cat. No.: VC16260884
Molecular Formula: C9H18O
Molecular Weight: 142.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 104049-84-5 |
|---|---|
| Molecular Formula | C9H18O |
| Molecular Weight | 142.24 g/mol |
| IUPAC Name | 2-ethylheptanal |
| Standard InChI | InChI=1S/C9H18O/c1-3-5-6-7-9(4-2)8-10/h8-9H,3-7H2,1-2H3 |
| Standard InChI Key | XGFJTLRIXGSGFE-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCC(CC)C=O |
Introduction
Production Methods
Heptanal is industrially synthesized through two primary routes: the pyrolytic cleavage of ricinoleic acid (derived from castor oil) and the hydroformylation of 1-hexene. The latter method employs rhodium 2-ethylhexanoate as a catalyst, yielding heptanal with high efficiency .
Hydroformylation of 1-Hexene
In the Oxea method, 1-hexene undergoes hydroformylation in the presence of rhodium catalysts and 2-ethylhexanoic acid. This process aligns with the general reaction:
The reaction proceeds under mild conditions (50–100°C) and achieves high selectivity for heptanal.
Natural Occurrence
Heptanal occurs naturally in essential oils of plants such as ylang-ylang (Cananga odorata), lemon (Citrus limon), and rose (Rosa spp.) . Its concentration in these oils is typically low, necessitating industrial synthesis for large-scale applications.
Physicochemical Properties
Heptanal is a colorless liquid with a pungent, fruity odor. Key properties include:
| Property | Value | Source |
|---|---|---|
| Melting Point | -43°C | |
| Boiling Point | 152–154°C | |
| Density | 0.85 g/cm³ | |
| Solubility in Water | 1.3 g/L | |
| Flash Point | 35°C | |
| Refractive Index | 1.4125 |
The compound’s flammability (flash point: 35°C) and sensitivity to oxidation necessitate storage under nitrogen with stabilizers like hydroquinone .
Derivatives and Applications
Ethyl Heptanoate
Ethyl heptanoate, synthesized via esterification of heptanoic acid (itself derived from heptanal oxidation) with ethanol, is a key fragrance compound. Its production pathway involves:
This ester is prized for its fruity aroma, resembling apricot or grape, and is widely used in perfumes and food flavorings .
Jasminaldehyde Synthesis
Heptanal reacts with benzaldehyde in a Knoevenagel condensation to produce jasminaldehyde, a jasmine-scented aldehyde:
The reaction, catalyzed by bases like piperidine, achieves >90% selectivity, though byproducts like (Z)-2-pentyl-2-nonenal may form .
Research and Industrial Relevance
Lubricant Additives
Heptanal derivatives, such as 1-heptanol, serve as intermediates in synthetic lubricants. Hydrogenation of heptanal yields 1-heptanol:
This alcohol is further processed into esters that enhance lubricant viscosity and thermal stability.
Environmental Impact
Studies on alkane biosynthesis in Pinus jeffreyi reveal pathways where heptanal derivatives like n-heptane are formed via C1 elimination from octanal . Such insights inform biofuel research aiming to replicate these processes industrially.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume